molecular formula C19H18N2O4S B2410176 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325981-28-0

3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2410176
CAS No.: 325981-28-0
M. Wt: 370.42
InChI Key: PZJSLINRBLBWST-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-23-14-6-4-12(5-7-14)17-11-26-19(20-17)21-18(22)13-8-15(24-2)10-16(9-13)25-3/h4-11H,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJSLINRBLBWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 3,5-dimethoxybenzoic acid with an appropriate amine derivative under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

Anticancer Properties

Research indicates that 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis
CCRF-CEM (Lymphoma)12.8Inhibition of dihydrofolate reductase (DHFR)
A549 (Lung Cancer)18.6Cell cycle arrest

The mechanisms underlying these effects include the modulation of key enzymes and pathways associated with cell growth and survival, particularly through the inhibition of DHFR, which is a target for several anticancer agents .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has also been evaluated for anticonvulsant activity. A study reported the synthesis of thiazole-integrated compounds that demonstrated significant anticonvulsant properties. The structure-activity relationship (SAR) analysis indicated that specific functional groups contributed to enhanced activity against seizures .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of this compound on human cancer cell lines. The findings revealed that this compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Evaluation of Anticonvulsant Properties

Another research effort focused on the anticonvulsant effects of thiazole derivatives, including the compound . The study utilized a mouse model to assess the protective effects against pentylenetetrazol-induced seizures. Results showed a notable reduction in seizure frequency and severity, suggesting a potential therapeutic application for epilepsy management.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : Achieved through cyclization of appropriate precursors.
  • Amide Coupling : The benzamide group is introduced via an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-(4-methoxyphenyl)benzamide
  • 4-methoxyphenylthiazole derivatives
  • 3,5-dimethoxybenzamide derivatives

Uniqueness

3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of its benzamide core with a thiazole ring and multiple methoxy groups. This structure provides a unique set of chemical and biological properties that are not found in simpler benzamide or thiazole derivatives.

Biological Activity

3,5-Dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that integrates a benzamide core with a thiazole ring and multiple methoxy groups. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, and it has a molecular weight of approximately 366.42 g/mol. The compound exhibits properties conducive to interactions with biological targets due to the presence of functional groups capable of hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and methoxy groups enhance the compound's ability to modulate biochemical pathways. For instance, the compound has been shown to inhibit certain kinase activities, which are crucial in cancer progression and cell proliferation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has demonstrated selective cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation through the downregulation of anti-apoptotic proteins like Bcl-2 .

Anti-Obesity Effects

In cellular models, particularly 3T3-L1 adipocytes, this compound exhibited significant anti-adipogenic effects. It effectively suppressed hormone-induced differentiation and reduced the expression of key lipogenic enzymes such as fatty acid synthase and acetyl-CoA carboxylase. Furthermore, it inhibited PPAR-gamma transcription activity in a concentration-dependent manner, suggesting its potential as an anti-obesity agent .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against Gram-positive bacteria. Its structure allows for selective activity against strains such as Enterococcus faecalis, indicating its potential as a lead compound for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparative analysis with similar compounds is essential.

Compound NameStructureKey Activity
3,5-Dimethoxy-N-(4-methoxyphenyl)benzamideStructureModerate anticancer activity
4-Methoxyphenylthiazole DerivativesStructureAntimicrobial activity
Benzamide DerivativesStructureVarious biological activities

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on A-431 cells. Results indicated a dose-dependent decrease in cell viability and increased apoptotic markers compared to controls .
  • Anti-Adipogenic Effects : In another study involving 3T3-L1 cells, the compound significantly reduced lipid accumulation and downregulated genes associated with adipogenesis when compared to resveratrol .

Q & A

Q. What are the common synthetic routes for 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, and what catalysts or reagents are critical for its preparation?

The synthesis typically involves multi-step condensation reactions. A key step includes coupling 3,5-dimethoxybenzoic acid derivatives with a 4-(4-methoxyphenyl)thiazol-2-amine precursor. Catalysts like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and bases such as N-methylmorpholine are often used to facilitate amide bond formation. Reaction conditions (e.g., solvent choice, temperature, and time) significantly influence yield and purity .

Q. How is the structural integrity of this compound validated during synthesis?

Techniques like thin-layer chromatography (TLC) monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular structure. X-ray crystallography may resolve crystal packing and hydrogen-bonding interactions, as seen in structurally analogous thiazole derivatives .

Q. What in vitro assays are used to screen its biological activity?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) to evaluate mechanistic targets.
  • Cell viability assays (MTT or CCK-8) for anticancer potential.
  • Antimicrobial susceptibility testing (MIC determination) against bacterial/fungal strains. These protocols are adapted from studies on similar benzamide-thiazole hybrids .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole ring formation?

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in thiazole synthesis.
  • Temperature control : Reflux conditions (80–100°C) are often required for cyclization.
  • Catalyst loading : Stoichiometric use of coupling agents (e.g., EDCI/HOBt) reduces side reactions. Comparative studies suggest that microwave-assisted synthesis can reduce reaction time by 30–50% while maintaining >80% yield .

Q. What structural features contribute to its biological activity, and how do modifications alter efficacy?

  • The 3,5-dimethoxybenzamide moiety enhances lipophilicity and membrane permeability.
  • The 4-(4-methoxyphenyl)thiazole group provides π-π stacking interactions with target proteins. Substituting the methoxy groups with electron-withdrawing groups (e.g., nitro) reduces antimicrobial activity but improves anticancer potency in analogous compounds .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms.
  • Structural analogs : Subtle changes (e.g., chloro vs. methoxy substituents) drastically alter binding affinity. Meta-analyses combining computational docking (e.g., AutoDock Vina) and experimental IC₅₀ values are recommended to validate structure-activity relationships .

Q. What computational methods predict its pharmacokinetic properties and toxicity?

  • ADMET prediction tools (e.g., SwissADME, ProTox-II) assess bioavailability, CYP450 interactions, and hepatotoxicity.
  • Molecular dynamics simulations evaluate stability in biological membranes. Studies on similar compounds highlight moderate blood-brain barrier permeability but potential renal toxicity due to sulfonamide-like substructures .

Q. How does the compound interact with biological targets at the molecular level?

Crystallographic data from related thiazole-benzamide hybrids reveal:

  • Hydrogen bonding : Between the amide carbonyl and active-site residues (e.g., PFOR enzyme’s His593).
  • Hydrophobic interactions : The methoxyphenyl group occupies hydrophobic pockets in kinase domains. Mutagenesis studies are critical to confirm key binding residues .

Methodological Considerations

  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Analytical Challenges : Use deuterated solvents (e.g., DMSO-d₆) for NMR to resolve overlapping peaks in aromatic regions .
  • Contradiction Mitigation : Cross-validate biological data with orthogonal assays (e.g., SPR for binding affinity alongside enzyme assays) .

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